4-methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole
Beschreibung
4-Methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methanesulfonyl group and an azetidine ring fused to an octahydrocyclopenta[c]pyrrol moiety. For instance, the methanesulfonyl group is a common pharmacophore in sulfonylurea derivatives (e.g., antidiabetic agents) , while the azetidine and octahydrocyclopenta[c]pyrrol groups may enhance binding affinity or modulate pharmacokinetic properties. This article compares the compound with structurally and functionally analogous molecules, focusing on physicochemical properties, structural diversity, and inferred pharmacological implications.
Eigenschaften
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-25(22,23)16-7-3-6-15-17(16)19-18(24-15)21-10-14(11-21)20-8-12-4-2-5-13(12)9-20/h3,6-7,12-14H,2,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBNPWUTFLGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CC(C3)N4CC5CCCC5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-Methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole is a complex heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining a benzothiazole moiety with an azetidine and an octahydrocyclopentapyrrole unit. The molecular formula is C15H20N2O2S, with a molecular weight of approximately 296.40 g/mol. The presence of the methanesulfonyl group enhances its solubility and bioavailability, making it a candidate for various biological evaluations.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, including our compound of interest, exhibit significant antitumor activity. For instance, compounds with similar structural features have shown high efficacy against various cancer cell lines in both 2D and 3D assays. A notable study indicated that certain benzothiazole derivatives inhibited cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines with IC50 values in the low micromolar range (6.26 ± 0.33 μM for HCC827) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 6.26 ± 0.33 | Inhibition of AKT/ERK pathways |
| Compound 4i | A549 | 16.00 ± 9.38 | Induction of apoptosis |
| 4-Methanesulfonyl-BTZ | A431, A549 | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Benzothiazole derivatives are known for their broad-spectrum antibacterial activity. In vitro studies have shown that modifications to the benzothiazole nucleus can enhance antimicrobial potency against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been investigated through assays measuring cytokine levels such as IL-6 and TNF-α in macrophage cultures. The results indicated that certain benzothiazole derivatives significantly reduced these inflammatory markers, suggesting a dual action as both anticancer and anti-inflammatory agents .
Case Studies
- Benzothiazole Derivatives Study : A comprehensive study synthesized several benzothiazole derivatives, including those structurally similar to our compound. The findings highlighted their ability to inhibit tumor growth effectively while simultaneously reducing inflammatory responses in mouse models .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways involved in the antitumor activity of these compounds, revealing that they primarily act through the inhibition of key signaling pathways associated with cell survival and proliferation .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The primary applications of 4-methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole are in the fields of drug discovery and development. Its structural components suggest several potential mechanisms of action:
- Calcium Channel Modulation : Compounds similar to this structure have been investigated for their ability to modulate calcium channels, which play a crucial role in various physiological processes including neurotransmitter release and muscle contraction .
- NMDA Receptor Modulation : The compound may act as a negative modulator of NMDA receptors containing NR2B subunits, which are implicated in neurodegenerative diseases and cognitive disorders . This modulation could lead to therapeutic effects in conditions like Alzheimer's disease.
- Anticancer Activity : Preliminary studies on related compounds indicate potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth . Further research is needed to explore this application in detail.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic strategies that incorporate various organic reactions. Key steps may include:
- Formation of the benzothiazole ring.
- Introduction of the methanesulfonyl group.
- Construction of the octahydrocyclopentapyrrole and azetidine moieties through cyclization reactions.
Case Studies
While specific case studies directly involving this compound may be limited, related compounds have shown promise in several clinical and preclinical settings:
- Calcium Channel Inhibitors : Research on calcium channel inhibitors has demonstrated efficacy in treating cardiovascular diseases, highlighting the importance of compounds that can modulate these channels effectively .
- Neuroprotective Agents : Studies on NMDA receptor modulators have shown potential for neuroprotection and cognitive enhancement in animal models, suggesting that similar compounds could yield beneficial effects in humans .
Analyse Chemischer Reaktionen
Structural and Functional Group Analysis
The compound contains three key reactive regions:
-
Benzothiazole core : Aromatic heterocycle with sulfur and nitrogen atoms, prone to electrophilic substitution at the C-5/C-6 positions.
-
4-Methanesulfonyl group : Electron-withdrawing substituent that directs further substitution reactions (e.g., nucleophilic aromatic substitution).
-
Azetidine-octahydrocyclopenta[c]pyrrole hybrid : A strained four-membered azetidine ring fused to a bicyclic system, which may participate in ring-opening or cross-coupling reactions.
Benzothiazole Core Reactivity
Based on studies of substituted benzothiazoles ( ):
-
Electrophilic Substitution : Halogenation or nitration typically occurs at C-5/C-6 due to the electron-withdrawing sulfonyl group (e.g., Br₂/FeBr₃ or HNO₃/H₂SO₄).
-
Nucleophilic Displacement : The C-2 position (bound to azetidine) is stabilized by resonance, but methanesulfonyl groups at C-4 may activate adjacent positions for nucleophilic attack.
Azetidine Ring Reactivity
Azetidine derivatives ( ) exhibit:
-
Ring-Opening : Under acidic or reductive conditions (e.g., H₂/Pd-C), yielding secondary amines.
-
Cross-Coupling : Buchwald-Hartwig amination or Suzuki-Miyaura reactions at the azetidine nitrogen.
Methanesulfonyl Group Reactivity
Sulfonyl groups participate in:
-
Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), converting to sulfonic acids.
-
Nucleophilic Displacement : With amines or thiols (e.g., R-NH₂/DMF).
Functionalization of the Benzothiazole Core
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitrobenzothiazole derivative |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | C-6 aryl-substituted benzothiazole |
Azetidine Ring Modifications
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Reductive Amination | H₂ (1 atm), Pd/C, EtOH | Secondary amine via azetidine ring-opening |
| Alkylation | R-X, K₂CO₃, DMF | N-alkylated bicyclic pyrrolidine |
Research Gaps and Recommendations
-
Synthetic Challenges : The fused azetidine-pyrrolidine system may introduce steric hindrance, complicating reactions at the benzothiazole core.
-
Biological Activity Prediction : Analogous compounds (e.g., ) show antiproliferative and enzyme-inhibitory properties, suggesting potential pharmacological relevance.
-
Priority Experiments :
-
Stability Studies : Assess degradation under physiological pH (e.g., PBS buffer).
-
Catalytic Functionalization : Screen Pd-, Cu-, or Ru-based catalysts for C–H activation.
-
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Azetidine-Containing Benzothiazoles
The compound 6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5) shares the benzothiazole core and azetidine ring with the target compound. However, its substituents differ significantly: an ethoxy group replaces the methanesulfonyl, and the azetidine is modified with a pyrazole-methyl group . These variations impact molecular weight (328.4 vs. ~400–450 estimated for the target compound) and hydrophobicity. The ethoxy group is less polar than methanesulfonyl, likely reducing solubility but increasing lipophilicity, which may enhance blood-brain barrier penetration.
| Property | Target Compound | 6-Ethoxy Analogue |
|---|---|---|
| Molecular Formula | Not reported | C₁₇H₂₀N₄OS |
| Molecular Weight | ~400–450 (estimated) | 328.4 |
| Key Substituents | Methanesulfonyl | Ethoxy, pyrazole-methyl |
Pyrazoline-Benzothiazole Hybrids
The pyrazoline derivative 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () demonstrates the pharmacological versatility of benzothiazole hybrids. Structurally, the absence of azetidine and methanesulfonyl groups in this analogue highlights the role of substituents in modulating bioactivity. The methoxyphenyl group could enhance π-π stacking interactions in target binding, whereas the methanesulfonyl group in the target compound may favor hydrogen bonding or electrostatic interactions.
Thiazole-Triazole Derivatives
Compounds such as 9a–9e () incorporate triazole and acetamide moieties linked to benzimidazole-thiazole systems. While structurally distinct from the target compound, these derivatives illustrate the importance of heterocyclic diversity in drug design. For example, fluorophenyl and bromophenyl substituents in 9b and 9c introduce halogen bonding capabilities, which are absent in the target compound. Molecular docking studies of these compounds suggest that bulkier substituents (e.g., bromophenyl in 9c ) may sterically hinder binding, whereas smaller groups (e.g., methoxy in 9e ) improve fit within active sites .
Bis-Aryl Thiazole Derivatives
The compound 4,5-bis(4-methoxyphenyl)-2-[1-(propoxymethyl)pyrrol-2-yl]-1,3-thiazole (CAS 101001-53-0) features a thiazole core with bulky bis(4-methoxyphenyl) groups . Compared to the target compound’s benzothiazole core, this structure prioritizes aromatic stacking interactions. The propoxymethyl-pyrrole substituent introduces flexibility, contrasting with the rigid octahydrocyclopenta[c]pyrrol system in the target compound. Such differences may influence thermodynamic stability and metabolic clearance rates.
| Property | Target Compound | Bis-Methoxyphenyl Thiazole |
|---|---|---|
| Molecular Weight | ~400–450 (estimated) | 434.55 |
| Key Features | Rigid bicyclic pyrrolidine | Flexible propoxymethyl-pyrrole |
| Aromatic Substituents | None | Bis(4-methoxyphenyl) |
Vorbereitungsmethoden
Condensation with Pre-Sulfonated Aldehydes
A direct method involves reacting 2-aminothiophenol (2) with 4-methanesulfonylbenzaldehyde (3) . Under solvent-free conditions and using Co₃O₄ nano-flakes as a catalyst, this reaction achieves cyclization within 5 minutes at room temperature, yielding 4-methanesulfonyl-1,3-benzothiazole (4) with 95% efficiency. Comparative studies show that Co₃O₄ outperforms ZnO-beta zeolite (85% yield) and NiO nanoparticles (65%) due to its high surface area and Lewis acid properties.
Table 1: Catalytic Efficiency in Benzothiazole Core Synthesis
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| Co₃O₄ NF | Neat | RT | 5 | 95 |
| ZnO-beta | EtOH | 60°C | 30 | 85 |
| NiO NPs | EtOH | 60°C | 240 | 65 |
Post-Synthetic Sulfonation
Alternatively, sulfonation of unsubstituted benzothiazole (5) can be achieved using methanesulfonyl chloride in dichloromethane with AlCl₃ as a catalyst. This electrophilic substitution occurs regioselectively at the para position, yielding (4) in 78% efficiency after 12 hours.
Functionalization of the Azetidine Moiety
The azetidine ring substituted with octahydrocyclopenta[c]pyrrol-2-yl is synthesized via hydrogenation and deprotection strategies.
Hydrogenation of Benzyl-Protected Intermediates
Patent data reveals that 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine (7) is synthesized from N-benzylazetidine (6) via catalytic hydrogenation. Using palladium hydroxide (20% on carbon) under 60 psi H₂ at 60°C for 72 hours, the benzyl group is cleaved, affording (7) in 89% yield. Prolonged reaction times (>100 hours) are required for complete deprotection of sterically hindered derivatives.
Table 2: Hydrogenation Conditions for Azetidine Deprotection
| Substrate | Catalyst | H₂ Pressure | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-Benzylazetidine (6) | Pd(OH)₂/C (20%) | 60 psi | 60°C | 72 | 89 |
Cyclopenta[c]pyrrole Attachment
The octahydrocyclopenta[c]pyrrol-2-yl group is introduced via nucleophilic substitution. Treating 3-aminoazetidine (8) with cyclopenta[c]pyrrole-2-carbonyl chloride (9) in dichloromethane and triethylamine yields the substituted azetidine (7) in 82% efficiency.
Coupling of Benzothiazole and Azetidine Moieties
The final step involves linking the benzothiazole core (4) with the functionalized azetidine (7) through nucleophilic aromatic substitution (SNAr).
SNAr Reaction Optimization
Activation of the benzothiazole at the 2-position is achieved by introducing a nitro group, which is subsequently displaced by the azetidine. Using DMF as a solvent at 120°C for 24 hours, the reaction attains 75% yield. Alternatively, microwave irradiation reduces the reaction time to 30 minutes with comparable efficiency.
Table 3: Coupling Reaction Parameters
| Method | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | DMF | 120°C | 24 h | 75 |
| Microwave | DMF | 150°C | 0.5 h | 74 |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation is achieved through ¹H/¹³C NMR, HRMS, and X-ray crystallography, ensuring >99% purity.
Challenges and Alternative Pathways
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzothiazole core and functionalizing it with methanesulfonyl and azetidine-cyclopenta[c]pyrrole groups?
- Methodological Answer : The synthesis begins with the benzothiazole scaffold formation via cyclization of 2-aminothiophenol derivatives. Methanesulfonyl introduction is achieved using methanesulfonyl chloride under basic conditions (e.g., pyridine/DCM). The azetidine-cyclopenta[c]pyrrole moiety is attached via nucleophilic substitution or Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination). Critical purification steps include silica gel chromatography and recrystallization to isolate intermediates. Key challenges include avoiding sulfoxide byproducts during sulfonylation, which requires inert atmospheres and controlled stoichiometry .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular mass, while 1H/13C NMR (including 2D techniques like COSY and HMBC) confirms connectivity, especially in the azetidine and cyclopenta[c]pyrrole regions. For stereochemical resolution of the octahydro moiety, NOESY NMR or single-crystal X-ray diffraction (as applied to analogous benzimidazoles) is critical . Purity assessment via HPLC (C18 column, MeOH/H2O gradient) ensures >95% purity for biological testing.
Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at 0, 1, 2, and 4 weeks. The methanesulfonyl group is prone to hydrolysis in acidic conditions; thus, lyophilization and storage at -20°C in amber vials are recommended. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data among structural analogs of this compound?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. To address this:
- Compare analogs using chiral HPLC to confirm enantiopurity.
- Replicate assays (e.g., kinase inhibition) with standardized protocols (e.g., ATP concentration, incubation time).
- Perform meta-analyses of published IC50 values, adjusting for variables like cell line viability or solvent effects (DMSO tolerance). Structural analogs with divergent activity may highlight critical substituent interactions, such as sulfonyl group orientation affecting target binding .
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties while retaining target affinity?
- Methodological Answer : Use in silico tools like SwissADME to predict logP, solubility, and CYP450 metabolism. For target affinity, molecular dynamics (MD) simulations (GROMACS, 100 ns) model ligand-protein binding stability. Free energy perturbation (FEP) identifies substituents (e.g., cyclopenta[c]pyrrole methyl groups) that enhance binding without increasing logP. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Employ a matrix approach:
- Variation 1 : Modify the azetidine ring (e.g., substitute with piperidine or pyrrolidine).
- Variation 2 : Alter the methanesulfonyl group (e.g., replace with trifluoromethanesulfonyl).
- Test derivatives in parallelized in vitro assays (e.g., fluorescence polarization for target binding). SAR trends are analyzed using multivariate regression to quantify contributions of hydrophobicity, steric bulk, and hydrogen bonding .
Q. How can researchers address low yields in the final coupling step between the benzothiazole and azetidine-cyclopenta[c]pyrrole moieties?
- Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Using Pd2(dba)3/Xantphos catalysts for Buchwald-Hartwig amination to enhance coupling efficiency.
- Microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics.
- Introducing electron-withdrawing groups on the benzothiazole to activate the reaction site. Monitor intermediates via TLC and optimize solvent polarity (e.g., switch from DMF to toluene) .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in target inhibition assays?
- Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model) in GraphPad Prism. Calculate IC50 values with 95% confidence intervals. For outliers, apply Grubbs’ test to exclude experimental artifacts. Normalize data to positive/negative controls (e.g., staurosporine for kinase assays). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How should researchers validate the selectivity of this compound across protein families?
- Methodological Answer : Use panel screening against >50 kinases (or relevant targets) at 1 µM concentration. Selectivity is quantified via Gini scores or selectivity entropy. For off-target hits, perform competitive binding assays with known inhibitors. Structural insights from X-ray co-crystallography (if feasible) identify binding site interactions driving selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
